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Compound of Interest

Compound Name: 2-(1-Phenylethyl)morpholine

Cat. No.: B15324653 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physicochemical properties

of the enantiomers of 2-(1-Phenylethyl)morpholine. Due to a lack of readily available

experimental data for the individual (R) and (S) enantiomers in publicly accessible literature,

this document focuses on outlining the established experimental protocols for determining

these critical parameters. This guide is intended to be a valuable resource for researchers who

need to characterize these or similar chiral molecules in a laboratory setting.

Introduction to 2-(1-Phenylethyl)morpholine and the
Importance of Chirality
2-(1-Phenylethyl)morpholine is a chiral molecule belonging to the substituted morpholine

class of compounds. The presence of a stereocenter at the first carbon of the phenylethyl

group gives rise to two enantiomers: (R)-2-(1-Phenylethyl)morpholine and (S)-2-(1-
Phenylethyl)morpholine. In the context of drug development and pharmacology, the

stereochemistry of a molecule is of paramount importance as enantiomers can exhibit

significantly different pharmacological and toxicological profiles. Therefore, the characterization

of the individual enantiomers is a critical step in the research and development process.

General Physicochemical Data
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While specific experimental data for the enantiomers of 2-(1-Phenylethyl)morpholine are not

available, the following table provides general information and computed data for the closely

related structural isomer, 4-(2-phenylethyl)morpholine, for reference purposes. It is crucial to

note that these values are for a different regioisomer and should not be considered as

experimental values for 2-(1-Phenylethyl)morpholine.

Property
Value (for 4-(2-
phenylethyl)morpholine)

Data Source

Molecular Formula C₁₂H₁₇NO PubChem[1]

Molecular Weight 191.27 g/mol PubChem[1]

XLogP3 (Computed) 1.8 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Experimental Protocols for Physicochemical
Characterization
This section details the standard experimental methodologies for determining the key

physicochemical properties of chiral molecules like the enantiomers of 2-(1-
Phenylethyl)morpholine.

Optical Rotation
Optical rotation is a fundamental property of chiral substances and is essential for

distinguishing between enantiomers. The specific rotation is a characteristic constant for a

given enantiomer under defined conditions.

Methodology: Polarimetry

The optical rotation is measured using a polarimeter. The general procedure is as follows:
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Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank

measurement is performed using the solvent in which the sample will be dissolved.

Sample Preparation: A solution of the enantiomerically pure sample is prepared at a known

concentration (c) in a suitable solvent.

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l).

The observed rotation (α) is then measured.

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] =

α / (c * l) The temperature (T) and the wavelength (λ) of the light source (commonly the

sodium D-line) are recorded and reported with the specific rotation value.

Preparation Measurement Calculation

Calibrate Polarimeter
with Solvent Blank

Prepare Sample Solution
(Known Concentration)

Ready Measure Observed
Rotation (α)

Load Sample Calculate Specific
Rotation [α]

Obtain α

Click to download full resolution via product page

Workflow for determining optical rotation.

Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For an amine like 2-(1-
Phenylethyl)morpholine, the pKa of its conjugate acid is a critical parameter that influences

its ionization state at different pH values, which in turn affects its solubility, absorption, and

biological activity.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of amines.

Sample Preparation: A precise amount of the sample is dissolved in a suitable solvent (e.g.,

water or a water-cosolvent mixture).
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise

increments. The pH of the solution is recorded after each addition.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve, which corresponds to

the pH at which half of the amine is protonated.

Preparation

Titration AnalysisPrepare Sample Solution

Titrate with Standard Acid

Calibrate pH Electrode
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each Addition

Incremental Addition Plot Titration Curve
(pH vs. Volume)

Complete Dataset Determine pKa from
Inflection Point

Click to download full resolution via product page

Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the

ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a

polar solvent (water) at equilibrium. LogP is a critical parameter in drug development as it

influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together

and allowing the phases to separate.
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Sample Addition: A known amount of the compound is dissolved in one of the phases

(usually the one in which it is more soluble).

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of

the compound between the two phases to reach equilibrium.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous phases.

Concentration Analysis: The concentration of the compound in each phase is determined

using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Preparation Equilibration & Separation Analysis & Calculation
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Workflow for logP determination by the shake-flask method.

Water Solubility
Water solubility is a crucial physicochemical property that affects a drug's dissolution,

absorption, and bioavailability.

Methodology: Flask Method (OECD Guideline 105)

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[2]

Sample Addition: An excess amount of the solid compound is added to a flask containing a

known volume of water.
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Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The

time to reach equilibrium should be determined in a preliminary test.

Phase Separation: The undissolved solid is separated from the saturated solution by

centrifugation or filtration.

Concentration Analysis: The concentration of the compound in the clear aqueous phase is

determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Solubility Determination: The water solubility is reported as the mean of at least three

independent determinations.
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Workflow for water solubility determination by the flask method.

Potential Signaling Pathways and Biological Activity
While specific biological data for 2-(1-Phenylethyl)morpholine is scarce, the morpholine

scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous

approved drugs with a wide range of biological activities. Derivatives of morpholine have been

reported to act as, for example, serotonin and norepinephrine reuptake inhibitors. The specific

biological activity and signaling pathways of the enantiomers of 2-(1-Phenylethyl)morpholine
would need to be determined through dedicated pharmacological studies.

Conclusion
The physicochemical properties of the individual enantiomers of 2-(1-Phenylethyl)morpholine
are critical for their development as potential therapeutic agents. This technical guide provides

a framework of established experimental protocols for the determination of key parameters

including optical rotation, pKa, logP, and water solubility. The application of these
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methodologies will enable researchers to generate the necessary data to understand the

behavior of these chiral molecules and to advance their investigation in the fields of medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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